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Introduction
Ethenebis(triphenylphosphine)nickel(0), often represented as Ni(PPh₃)₂(C₂H₄), and its in-

situ generated analogue, serve as a highly effective catalyst for a variety of carbon-carbon (C-

C) bond-forming reactions. These reactions are fundamental in organic synthesis and play a

crucial role in the construction of complex molecular architectures, including active

pharmaceutical ingredients. This document provides an overview of the applications of this

nickel catalyst system in key C-C bond-forming reactions, complete with quantitative data,

detailed experimental protocols, and mechanistic diagrams. While the pre-formed complex is

available, the vast majority of applications utilize the active Ni(0) species generated in-situ from

stable and readily available Ni(II) precursors, such as dichlorobis(triphenylphosphine)nickel(II)

[NiCl₂(PPh₃)₂], through reduction.

Key Applications in C-C Bond Formation
The versatility of the ethenebis(triphenylphosphine)nickel catalyst system is demonstrated

in several critical transformations:
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Suzuki-Miyaura Coupling: Formation of biaryl compounds through the cross-coupling of aryl

halides or triflates with arylboronic acids. This reaction is a cornerstone of modern medicinal

chemistry for the synthesis of complex drug candidates.

Reductive Coupling: The direct coupling of two electrophiles, such as aryl halides and alkyl

halides, in the presence of a reducing agent. This method avoids the pre-formation of

organometallic reagents.

[2+2+2] Cycloaddition: The construction of six-membered rings by the cyclotrimerization of

alkynes and diynes, or the co-cyclization of diynes with other unsaturated partners like

nitriles. This provides a powerful route to substituted aromatic and heteroaromatic systems.

Data Presentation
The following tables summarize quantitative data for representative C-C bond formation

reactions catalyzed by in-situ generated ethenebis(triphenylphosphine)nickel(0).

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
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Entry
Aryl
Halide

Arylbor
onic
Acid

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

1

4-

Bromoani

sole

Phenylbo

ronic acid
K₃PO₄ Toluene 80 12 95

2

4-

Chlorotol

uene

Phenylbo

ronic acid
K₃PO₄ THF RT 30 88

3

1-

Bromona

phthalen

e

4-

Methoxy

phenylbo

ronic acid

K₃PO₄
2-Me-

THF
100 12 92

4

5-

Bromopy

rimidine

3-

Furanylb

oronic

acid

K₃PO₄
t-Amyl

Alcohol
80 1 97

Table 2: Reductive Coupling of Aryl Halides with Alkyl Halides
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Entry
Aryl
Halide

Alkyl
Halide

Reduct
ant

Ligand
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1

4-

Iodoace

topheno

ne

1-

Iodooct

ane

Mn

4,4'-di-

tert-

butyl-

2,2'-

bipyridi

ne

DMPU 60 24 85

2

4-

Bromoa

nisole

1-

Bromob

utane

Zn PPh₃ DMF 50 12 78

3

1-

Bromon

aphthal

ene

Cyclohe

xyl

bromide

Mn Pyridine DMPU 80 36 72

4

4-

Chlorob

enzonitr

ile

1-

Iodopen

tane

Zn PPh₃ DMF 60 24 80

Table 3: [2+2+2] Cycloaddition Reactions
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Entry Diyne
Alkyne/
Nitrile

Additive Solvent
Temp
(°C)

Time (h)
Yield
(%)

1

1,7-

Octadiyn

e

Phenylac

etylene
- Toluene 25 0.5 92

2

N-Tosyl-

diproparg

ylamine

Acetylen

e
- THF 23 12 92

3

1,6-

Heptadiy

ne

Acetonitri

le
BPh₃ Toluene 50 12 85

4

Diethyl

diproparg

ylmalonat

e

N-

Cyanopyr

rolidine

- Toluene RT 2 90

Experimental Protocols
The following are detailed protocols for key C-C bond formation reactions. These protocols

focus on the in-situ generation of the active Ni(0) catalyst from NiCl₂(PPh₃)₂, a common and

practical approach.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide
with Phenylboronic Acid
This protocol describes the synthesis of a biaryl compound via a nickel-catalyzed Suzuki-

Miyaura coupling.[1]

Materials:

Aryl bromide (e.g., 4-bromoanisole, 4 mmol)

Phenylboronic acid (0.5 g, 4.1 mmol)

Dichlorobis(triphenylphosphine)nickel(II) [NiCl₂(PPh₃)₂] (0.13 g, 0.2 mmol)
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Potassium phosphate (K₃PO₄), crushed (1.7 g, 8 mmol)

Toluene, degassed (10 mL)

Nitrogen or Argon atmosphere

Standard laboratory glassware and magnetic stirrer

Procedure:

To a flame-dried 40 mL vial equipped with a magnetic stir bar, add the aryl bromide (4 mmol),

phenylboronic acid (0.5 g), NiCl₂(PPh₃)₂ (0.13 g), and crushed potassium phosphate (1.7 g).

Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.

Using a syringe, add 10 mL of degassed toluene to the vial.

Stir the reaction mixture vigorously at 80 °C. Monitor the reaction progress by thin-layer

chromatography (TLC) or gas chromatography (GC).

Upon completion, cool the reaction mixture to room temperature.

Transfer the mixture to a separatory funnel and wash twice with 10 mL of water.

Wash the organic layer with 5 mL of brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., hexanes/ethyl acetate).

Protocol 2: Reductive Coupling of an Aryl Halide with an
Alkyl Halide
This protocol details the reductive cross-coupling of an aryl iodide with an alkyl iodide.[2][3]

Materials:
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Aryl iodide (e.g., 4-iodoacetophenone, 1.0 mmol)

Alkyl iodide (e.g., 1-iodooctane, 1.0 mmol)

Nickel(II) iodide hydrate (NiI₂·xH₂O) (10.7 mol%)

4,4'-di-tert-butyl-2,2'-bipyridine (DTBBPy) (5 mol%)

1,2-Bis(diphenylphosphino)benzene (5 mol%)

Pyridine (10 mol%)

Manganese powder (Mn) (2.0 equiv)

N,N'-Dimethylpropyleneurea (DMPU)

Nitrogen or Argon atmosphere

Standard laboratory glassware and magnetic stirrer

Procedure:

In a glovebox or under a nitrogen atmosphere, add NiI₂·xH₂O (10.7 mol%), DTBBPy (5

mol%), 1,2-bis(diphenylphosphino)benzene (5 mol%), and manganese powder (2.0 equiv) to

a flame-dried reaction vial with a magnetic stir bar.

Add the aryl iodide (1.0 mmol) and the alkyl iodide (1.0 mmol).

Add DMPU as the solvent, followed by pyridine (10 mol%).

Seal the vial and stir the reaction mixture at 60-80 °C for 24-36 hours. The reaction mixture

typically changes color upon completion.

After cooling to room temperature, the reaction can be worked up by filtration through a pad

of celite to remove insoluble manganese salts, followed by standard aqueous workup and

purification by column chromatography.
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Protocol 3: [2+2+2] Cycloaddition of a Diyne and an
Alkyne
This protocol describes the synthesis of a substituted benzene derivative via a nickel-catalyzed

[2+2+2] cycloaddition.

Materials:

Diyne (e.g., 1,7-octadiyne, 1.0 mmol)

Alkyne (e.g., phenylacetylene, 1.1 mmol)

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (5-10 mol%)

Triphenylphosphine (PPh₃) (10-20 mol%)

Toluene, anhydrous and degassed

Nitrogen or Argon atmosphere

Standard laboratory glassware and magnetic stirrer

Procedure:

In a glovebox or under a nitrogen atmosphere, add Ni(COD)₂ (5-10 mol%) and PPh₃ (10-20

mol%) to a flame-dried reaction vial with a magnetic stir bar.

Add anhydrous, degassed toluene to dissolve the catalyst components.

Add the diyne (1.0 mmol) to the catalyst solution.

Slowly add the alkyne (1.1 mmol) to the reaction mixture at room temperature.

Stir the reaction at room temperature and monitor its progress by TLC or GC.

Upon completion, the reaction mixture can be quenched with a few drops of water and then

filtered through a short pad of silica gel.
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The filtrate is concentrated under reduced pressure, and the residue is purified by column

chromatography to afford the desired arene.

Mechanistic Insights and Visualizations
The catalytic cycles for these nickel-mediated C-C bond formations generally proceed through

a series of well-defined steps involving changes in the oxidation state of the nickel center.

Suzuki-Miyaura Coupling Catalytic Cycle
The generally accepted mechanism for the nickel-catalyzed Suzuki-Miyaura coupling involves a

Ni(0)/Ni(II) catalytic cycle.

Ni(0)(PPh₃)₂

Oxidative
Addition

Ar-X
Ar-Ni(II)(PPh₃)₂-X Transmetalation

Ar'-B(OR)₂
Ar-Ni(II)(PPh₃)₂-Ar'

Reductive
Elimination

Ar-Ar'

Ni(0)L₂ Oxidative
Addition

Ar-X Ar-Ni(II)L₂-X Reduction
(e.g., Mn, Zn) [Ar-Ni(I)L₂] Oxidative

Addition
R-Y Ar-Ni(III)L₂(R)-X Reductive

Elimination

Ar-R
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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